

# Physical and chemical properties of (5-Phenoxypyridin-3-yl)boronic acid

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## Compound of Interest

Compound Name: (5-Phenoxypyridin-3-yl)boronic acid

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An In-Depth Technical Guide to (5-Phenoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

## Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic design of complex molecules, particularly for pharmaceutical and materials science applications, relies on the availability of versatile and reliable building blocks.<sup>[1][2][3]</sup> (5-Phenoxypyridin-3-yl)boronic acid has emerged as a significant reagent, merging the functionalities of a pyridine ring, a phenoxy ether linkage, and a reactive boronic acid moiety. This unique combination makes it an invaluable intermediate for introducing the phenoxypyridine scaffold into larger molecular frameworks.

Boronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.<sup>[1][4][5][6][7]</sup> This Nobel Prize-winning methodology allows for the efficient and selective formation of carbon-carbon bonds under relatively mild conditions, a process fundamental to the assembly of many biologically active compounds.<sup>[1]</sup> This guide provides a comprehensive overview of the physical and chemical properties of (5-Phenoxypyridin-3-yl)boronic acid, its reactivity, and practical application protocols to empower researchers in their synthetic endeavors.

# Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for its successful application in experimental work.

Key Identifiers:

- Chemical Name: **(5-Phenoxypyridin-3-yl)boronic acid**
- CAS Number: 850991-33-2[8][9]
- Molecular Formula: C<sub>11</sub>H<sub>10</sub>BNO<sub>3</sub>[8][9]
- SMILES: OB(C1=CC(OC2=CC=CC=C2)=CN=C1)O[8]
- MDL Number: MFCD09907982[8][9]

## Physical Property Profile

The physical characteristics of **(5-Phenoxypyridin-3-yl)boronic acid** dictate its handling, storage, and solubility parameters for reaction setup. The data presented below is a synthesis of information from various chemical suppliers and databases.

Property	Value / Description	Source
Molecular Weight	215.01 g/mol	[8][9][10]
Appearance	Typically a white to off-white or light yellow crystalline powder.	Inferred from supplier data[11]
Melting Point	Specific data not consistently available. For reference, the related Phenylboronic acid melts at 216-219 °C.[11]	N/A
Solubility	Generally soluble in polar organic solvents like methanol, ether, and acetone; poorly soluble in nonpolar solvents such as hexanes and water. [11][12][13]	Inferred from Phenylboronic acid
Storage Conditions	Sealed in a dry environment, often under an inert atmosphere. Recommended storage at 2-8°C.[8][14]	[8][14]

## Chemical Profile: Reactivity and Stability

The utility of **(5-Phenoxypyridin-3-yl)boronic acid** is rooted in its distinct chemical nature.

**Lewis Acidity and Structure** Like other boronic acids, this compound is a mild Lewis acid. The boron atom is  $sp^2$ -hybridized and possesses a vacant p-orbital, allowing it to accept a pair of electrons.[7][12] This acidity is central to its reactivity, particularly in the transmetalation step of cross-coupling reactions.

**Stability and Handling Considerations** **(5-Phenoxypyridin-3-yl)boronic acid** is generally stable under standard laboratory conditions. However, a key characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating or prolonged exposure to air, to form a cyclic trimeric anhydride known as a boroxine.[13] This process is reversible. To ensure reproducibility in reactions, it is crucial to store the compound in a tightly sealed

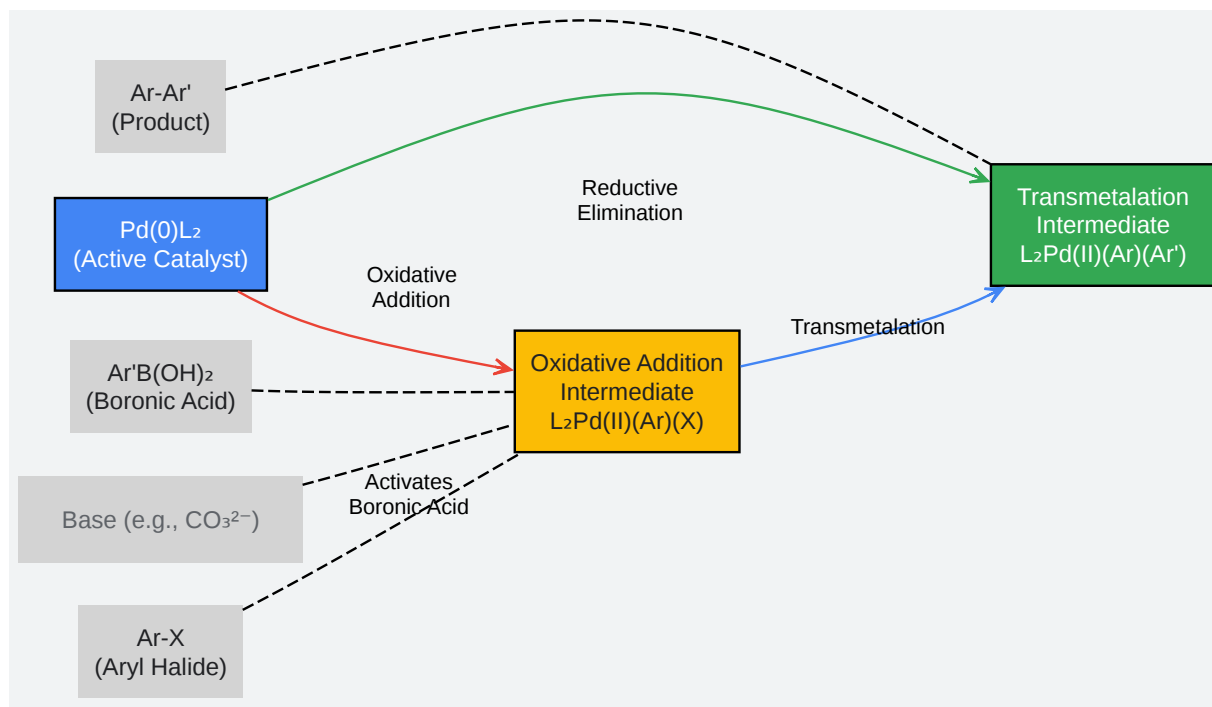
container in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).<sup>[8][15]</sup>

## Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **(5-Phenoxypyridin-3-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or hetero-biaryl structures. The reaction is a powerful tool for C-C bond formation.

**The Catalytic Cycle** The widely accepted mechanism proceeds in three main steps, continuously regenerating the active Pd(0) catalyst.<sup>[5][6]</sup>

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (an aryl/heteroaryl halide), forming a Pd(II) complex.<sup>[5]</sup>
- **Transmetalation:** In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group (the 5-phenoxypyridin-3-yl moiety) to the Pd(II) complex, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.



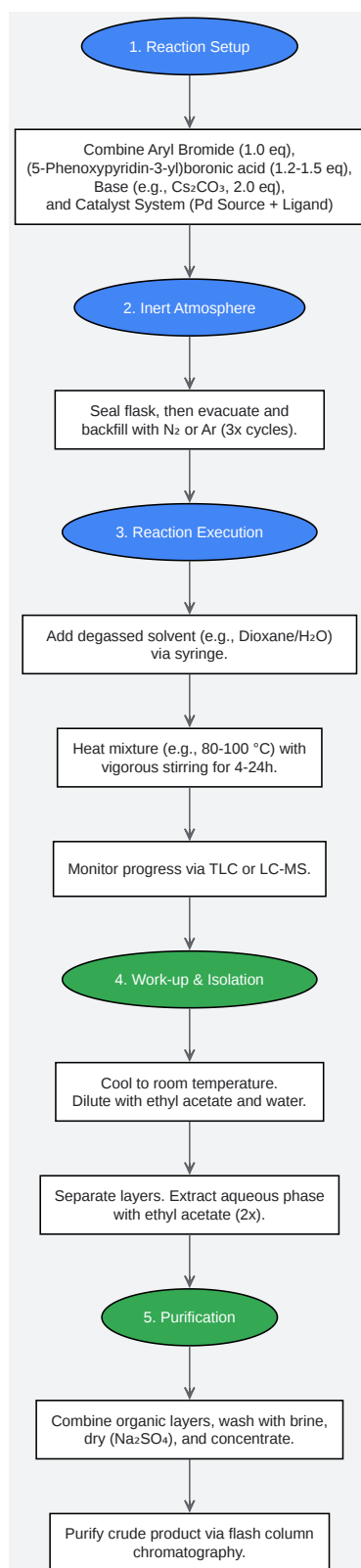
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**Caption:** The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Heterocyclic Substrates: While powerful, the coupling of nitrogen-containing heteroaryl boronic acids like **(5-Phenoxypyridin-3-yl)boronic acid** can present challenges. These electron-deficient reagents can undergo slower rates of transmetalation and are often more susceptible to competitive protodeboronation (cleavage of the C-B bond by a proton source), which reduces yield.<sup>[4]</sup> The choice of catalyst, ligand, base, and solvent is therefore critical for success.

## Field-Proven Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the coupling of **(5-Phenoxypyridin-3-yl)boronic acid** with a generic aryl bromide. The causality behind each choice is explained to ensure both technical accuracy and practical insight.



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**Caption:** A generalized workflow for a Suzuki-Miyaura coupling experiment.

## Step-by-Step Methodology

- Reaction Setup:
  - Procedure: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), **(5-Phenoxyppyridin-3-yl)boronic acid** (1.2–1.5 eq), a palladium source (e.g., Pd(OAc)<sub>2</sub>, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 2.0 eq).<sup>[5][16]</sup>
  - Causality (Expertise): A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential protodeboronation. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical; it stabilizes the palladium catalyst, promotes the oxidative addition step, and accelerates the rate-limiting reductive elimination, which is especially important for challenging heteroaryl couplings.<sup>[5]</sup> Cesium carbonate is a strong, yet moderately soluble base that effectively promotes the formation of the active boronate species without causing significant side reactions.<sup>[5]</sup>
- Establishing an Inert Atmosphere:
  - Procedure: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under high vacuum before backfilling with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times.<sup>[5]</sup>
  - Causality (Trustworthiness): The Pd(0) active catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and degradation of the phosphine ligands. Rigorously removing oxygen is a self-validating step that ensures the catalytic cycle remains active throughout the reaction, preventing catalyst death and failed reactions.
- Solvent Addition and Reaction:
  - Procedure: Using a syringe, add the required volume of degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 5:1 v/v).<sup>[5]</sup> Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

- Causality (Expertise): The solvent system must solubilize all components. A small amount of water is often beneficial as it helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvent (by sparging with argon or via freeze-pump-thaw cycles) is another critical measure to exclude oxygen. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Monitoring and Work-up:
  - Procedure: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.<sup>[5]</sup> Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water.<sup>[5]</sup>
  - Causality (Trustworthiness): Direct monitoring provides definitive evidence of reaction completion, preventing premature work-up (leading to low yield) or prolonged heating (risking product degradation). The aqueous work-up removes the inorganic base and other water-soluble byproducts.
- Purification:
  - Procedure: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.<sup>[5]</sup>
  - Causality (Expertise): This standard extraction and drying procedure isolates the crude product. Flash chromatography is the definitive method for separating the desired product from unreacted starting materials, the catalyst, ligand, and any side products, ensuring high purity of the final compound.

## Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for **(5-Phenoxypyridin-3-yl)boronic acid** should always be consulted, the following guidance is based on general principles for boronic acids.<sup>[15][17]</sup>



- Hazard Identification: Boronic acids are often categorized as harmful if swallowed and may cause skin and eye irritation.[18] Inhalation of dust should be avoided.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[19]
- Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation risk. Avoid generating dust.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][15] For long-term stability and to prevent dehydration to the boroxine, storage at 2-8°C under an inert atmosphere is recommended.[8]

## Conclusion: An Enabling Reagent for Innovation

**(5-Phenoxypyridin-3-yl)boronic acid** stands as a highly valuable and enabling reagent for the synthesis of complex molecules. Its well-defined physical properties and predictable, albeit nuanced, chemical reactivity make it a reliable tool in the hands of a knowledgeable researcher. A thorough understanding of its stability, its central role in Suzuki-Miyaura coupling, and the critical parameters for successful reaction execution allows scientists to confidently incorporate the phenoxypyridine motif, accelerating discovery programs in medicinal chemistry and materials science.

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